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Compound of Interest

Compound Name:
Methyl 3-methoxy-2-phenyl-2-

propenoate

CAS No.: 6460-86-2

Cat. No.: B8688461

Get Quote

Strategic Context & Application
Methyl 3-methoxy-2-phenyl-2-propenoate (also recognized systematically as methyl α -

(methoxymethylene)phenylacetate) is a highly valuable pharmacophore and synthetic

intermediate. It serves as the primary toxophore core for the strobilurin class of agricultural

fungicides, such as Azoxystrobin, Kresoxim-methyl, and Coumoxystrobin (1)[1]. These

compounds exhibit a broad spectrum of antifungal activity by binding to the quinol oxidation

(Qo) site of the cytochrome bc1 complex, thereby inhibiting mitochondrial respiration.

Mechanistic Rationale & Pathway Selection
The synthesis of this α,β -unsaturated ester requires the precise installation of a

methoxymethylene group onto the α -carbon of methyl phenylacetate. To achieve this, we

outline the highly scalable Formylation-O-Alkylation sequence, which relies on thermodynamic

driving forces and hard-soft acid-base (HSAB) principles (2)[2].

The Formylation Step (Claisen-type Condensation)
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Methyl phenylacetate is reacted with methyl formate in the presence of a strong base.

Causality of Base Selection: Sodium methoxide (NaOMe) is strictly utilized instead of sodium

hydroxide to prevent the irreversible saponification of the methyl ester.

Thermodynamic Driving Force: The reaction equilibrium is driven forward by the precipitation

of the sodium enolate of the intermediate 3-hydroxy-2-phenylacrylate. This phase change

pulls the equilibrium toward completion, ensuring high conversion rates.

The O-Alkylation Step
The resulting sodium enolate is trapped using dimethyl sulfate (DMS).

Causality of Electrophile Choice: According to HSAB theory, the enolate oxygen acts as a

"hard" nucleophile. Dimethyl sulfate is a correspondingly "hard" electrophile. This specific

pairing maximizes O-alkylation (yielding the desired enol ether) while actively suppressing

unwanted C-alkylation (which would yield a biologically inactive methyl-branched byproduct).

Methyl Phenylacetate
(Starting Material)

Formylation
(NaOMe, Methyl Formate)

 Deprotonation Sodium Enolate
(Precipitate)

 Equilibrium Shift O-Alkylation
(Dimethyl Sulfate)

 Hard Electrophile Methyl 3-methoxy-2-phenyl-
2-propenoate

 E/Z Isomerization

Click to download full resolution via product page

Reaction workflow for the synthesis of Methyl 3-methoxy-2-phenyl-2-propenoate.

Comparative Methodology
While the Formylation-Alkylation route is the industrial standard, an alternative Lewis acid-

mediated condensation using Titanium Tetrachloride (TiCl 4​) and Trimethyl Orthoformate is

frequently employed in academic settings for analytical-scale synthesis (3)[3].
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Parameter
Formylation-O-Alkylation
(Industrial Route)

TiCl 4​-Mediated
Condensation (Academic
Route)

Primary Reagents
Methyl formate, NaOMe,

Dimethyl sulfate

Trimethyl orthoformate, TiCl 4​,

Et 3​N

Solvent System
Toluene / Methanol (neat

initially)
1,2-Dichloroethane (DCE)

Typical Yield 80% – 85% 65% – 75%

Stereoselectivity
Moderate to High (E-isomer

favored)
Very High (Exclusive E-isomer)

Key Advantages
Highly scalable; cost-effective

raw materials.

Avoids highly toxic DMS;

excellent crude purity.

Safety/Waste Concerns
Toxicity of DMS; highly

flammable methyl formate.

Stoichiometric Ti waste;

corrosive TiCl 4​.

Step-by-Step Experimental Protocol
Caution: Dimethyl sulfate is a potent alkylating agent and suspected human carcinogen. All

operations must be conducted in a certified fume hood with appropriate PPE.

Phase 1: Enolate Formation (Formylation)
Preparation: In a dry, nitrogen-purged 1 L three-neck round-bottom flask equipped with a

mechanical stirrer, dropping funnel, and thermometer, charge 150.1 g (1.0 mol) of methyl

phenylacetate and 120.1 g (2.0 mol) of anhydrous methyl formate.

Base Addition: Cool the mixture to 0–5 °C using an ice-water bath. Causality: Strict

temperature control prevents the highly exothermic Claisen condensation from causing

localized boiling of methyl formate (b.p. 32 °C), which would lead to reagent loss. Slowly add

64.8 g (1.2 mol) of solid sodium methoxide in small portions over 1 hour, maintaining the

internal temperature below 10 °C.
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Equilibration & Validation: Remove the ice bath and allow the reaction mixture to warm to

room temperature (20–25 °C). Stir vigorously for 4–6 hours.

Self-Validation Check: A thick, pale-yellow precipitate of the sodium enolate must form. If

the solution remains clear, the NaOMe has likely degraded via moisture absorption, and

the reaction must be aborted.

Phase 2: O-Methylation
Solvent Addition: Add 300 mL of anhydrous toluene to the reaction mixture. Causality: The

enolate forms a thick slurry; toluene provides the necessary bulk for mechanical stirring and

acts as a non-nucleophilic medium for the subsequent methylation.

Electrophile Addition: Recool the reaction vessel to 0–5 °C. Carefully add 151.4 g (1.2 mol)

of dimethyl sulfate (DMS) dropwise via the dropping funnel over 1.5 hours. Maintain the

internal temperature below 15 °C to prevent runaway exothermic reactions.

Reaction Completion: Allow the mixture to warm to room temperature and stir for an

additional 3 hours.

Self-Validation Check: Monitor the disappearance of the enolate precipitate. Confirm

completion via TLC (Hexane:Ethyl Acetate 4:1), where the product spot appears at R f​

~0.4.

Phase 3: Workup and Purification
Quenching: Slowly add 100 mL of 10% aqueous ammonium hydroxide solution. Causality:

Ammonia reacts rapidly with unreacted DMS to form non-toxic, water-soluble methylamines,

ensuring operator safety during the workup. Stir for 30 minutes.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

Extract the aqueous layer with an additional 2 × 100 mL of toluene.

Washing & Drying: Combine the organic extracts, wash with saturated brine (200 mL), and

dry over anhydrous sodium sulfate (Na 2​SO 4​).

Concentration & Validation: Filter the drying agent and concentrate the filtrate under reduced

pressure. Purify the crude oily residue by vacuum distillation (b.p. 110–115 °C at 2–3 mmHg)
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to yield (E)-methyl 3-methoxy-2-phenyl-2-propenoate as a colorless to pale-yellow oil.

Analytical Validation: 1 H NMR (CDCl 3​) must show a characteristic vinylic proton singlet

at δ ~7.55 ppm, confirming the (E)-configuration of the methoxyacrylate double bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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